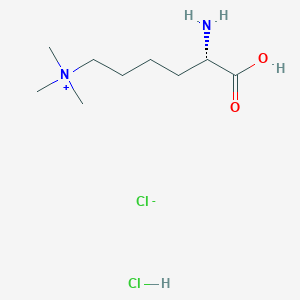![molecular formula C10H6Cl2O2S B6309502 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-29-8](/img/structure/B6309502.png)
6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H6Cl2O2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to create aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted at the 6 and 7 positions with chlorine atoms and at the 2 position with a carboxylic acid methyl ester group .Applications De Recherche Scientifique
DCBT-2-COOCH3 has been studied for its potential applications in scientific research. It has been found to possess interesting properties which could be exploited for various purposes. For example, it has been used as a model compound in the study of the properties of other compounds, as a substrate for enzymes, and as a chemical probe to study the behavior of proteins and other biomolecules. Additionally, it has been used in the study of the structure and reactivity of organic molecules.
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties
Action Environment
It’s known that the compound is a solid substance with a unique irritating odor . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidants .
Avantages Et Limitations Des Expériences En Laboratoire
DCBT-2-COOCH3 has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and can be used in a variety of experiments. However, it is limited by its low solubility in organic solvents and its low reactivity with other compounds.
Orientations Futures
The potential applications of DCBT-2-COOCH3 are numerous and varied. It could be used to study the structure and reactivity of organic molecules, to develop new drugs and therapies, and to study the behavior of proteins and other biomolecules. Additionally, it could be used to develop new materials and technologies, as well as to study the effects of environmental pollutants on living organisms. Finally, it could be used in the study of the mechanisms of disease and the development of new treatments.
Méthodes De Synthèse
DCBT-2-COOCH3 can be synthesized through a two-step process. The first step involves the reaction of 6,7-dichlorobenzo[b]thiophene with ethyl chloroformate in the presence of triethylamine, followed by the reaction of the resulting ester with sodium methoxide in methanol. The reaction is carried out at room temperature and yields DCBT-2-COOCH3 in a 95% yield.
Propriétés
IUPAC Name |
methyl 6,7-dichloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBXWYSKQQDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)




![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)



![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)